4-methoxy-1H-indole-3-carbaldehyde
Overview
Description
4-Methoxy-1H-indole-3-carbaldehyde is a member of indoles.
Mechanism of Action
Target of Action
The primary target of 4-Methoxyindole-3-carboxaldehyde is the Toll-like receptor 7 (TLR7) . TLR7 is a pattern recognition receptor that recognizes the ssRNA of viruses and activates proinflammatory pathways, triggering the secretion of interferons (IFNs) .
Mode of Action
4-Methoxyindole-3-carboxaldehyde interacts with its target, TLR7, by moderately inhibiting its signaling pathway . This results in the downregulation of mRNA expression and a decrease in the excessive secretion of IFN-α induced by viruses .
Biochemical Pathways
The compound affects the TLR7 signaling pathway, which is involved in the immune response to viral infections . By inhibiting this pathway, 4-Methoxyindole-3-carboxaldehyde can moderate the inflammatory response induced by viruses . It also inhibits the activation of the NF-κB signaling pathway in a TLR7-MyD88-dependent manner .
Result of Action
The molecular and cellular effects of 4-Methoxyindole-3-carboxaldehyde’s action include the inhibition of IFN-α secretion and the suppression of inflammatory responses . In addition, it has been shown to cause a high level of cell death and an accumulation of living cells in the G(0)/G(1) phase, indicating a concentration-dependent mode of action .
Biochemical Analysis
Biochemical Properties
4-Methoxy-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a precursor in the synthesis of indole alkaloids, which are known for their therapeutic properties . The compound’s aldehyde group allows it to undergo various chemical reactions, including condensation and reduction, facilitating the formation of complex molecules .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For instance, the compound’s interaction with protein kinases can modulate signaling pathways, affecting gene expression and cellular responses . Additionally, its ability to form covalent bonds with nucleophiles makes it a versatile intermediate in organic synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can exhibit sustained biological activity, although their efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to adaptive cellular responses, affecting its overall impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further participate in biochemical reactions, contributing to the compound’s overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biological effects . For instance, the compound’s interaction with membrane transporters can facilitate its uptake into cells, where it can exert its biochemical activities .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect metabolic processes .
Biological Activity
4-Methoxy-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Target and Mode of Action
As an indole derivative, this compound interacts with multiple biological targets. It has been shown to bind with high affinity to various receptors, influencing several cellular pathways. Notably, it acts as an agonist at the aryl hydrocarbon receptor (AhR), which is important in regulating immune responses and inflammation.
Biochemical Pathways
The compound is involved in several key biochemical pathways, exhibiting activities such as:
- Antiviral : Inhibiting viral replication.
- Anticancer : Inducing apoptosis in cancer cells.
- Antimicrobial : Demonstrating efficacy against various pathogens.
- Antidiabetic : Modulating glucose metabolism .
Cellular Effects
This compound influences cellular processes by modulating gene expression and cellular metabolism. It has been observed to stimulate the production of interleukin-22 in intestinal immune cells, enhancing mucosal immunity. Additionally, it can alter metabolic pathways by inhibiting specific enzymes, impacting the flux of metabolites within cells .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited an IC50 value of approximately 23.6 μM against Plasmodium falciparum, indicating its potential as an antimalarial agent. However, it also showed cytotoxicity towards human hepatocytes (Hep G2) with a lower IC50 value of 0.8 μM, suggesting a need for further optimization to enhance selectivity .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. It was effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating potent activity .
Case Study 1: Anticancer Activity
A study focused on the anticancer potential of this compound revealed that it induced apoptosis in breast cancer cells through the activation of caspase pathways. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death in treated cultures .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated that it inhibited bacterial growth effectively at low concentrations, supporting its potential use as a therapeutic agent in treating infections caused by resistant strains .
Preparation Methods
The synthesis of this compound can be achieved through several methods:
- Fischer Indole Synthesis : Involves the reaction of phenylhydrazine derivatives with aldehydes or ketones under acidic conditions.
- Cyclization Techniques : Utilizing glacial acetic acid and concentrated hydrochloric acid to facilitate cyclization processes .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-methoxy-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVCEQRAPMIJBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238250 | |
Record name | 4-Methoxyindole-3-aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90734-97-7 | |
Record name | 4-Methoxyindole-3-aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090734977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyindole-3-aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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